molecular formula C10H18O3 B12564146 Acetic acid;3-cyclopentylprop-2-en-1-ol CAS No. 144090-96-0

Acetic acid;3-cyclopentylprop-2-en-1-ol

Cat. No.: B12564146
CAS No.: 144090-96-0
M. Wt: 186.25 g/mol
InChI Key: VEZVRPKGYMDJME-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Acetic Acid

Acetic acid’s history is deeply intertwined with human civilization. Its natural form, vinegar (a 4–8% aqueous solution), was first produced accidentally through the fermentation of wine or beer exposed to air, a process mediated by Acetobacter bacteria. Theophrastus (3rd century BCE) documented its use in producing pigments like white lead and verdigris, while Hippocrates employed vinegar as an antiseptic. By the 16th century, German alchemist Andreas Libavius described acetone production via lead acetate distillation, marking early studies of acetic acid derivatives.

The compound’s isolation and synthesis milestones include:

  • 1845 : Hermann Kolbe’s first inorganic synthesis via carbon disulfide chlorination.
  • 1910 : Industrial production from wood distillation (pyroligneous liquor), yielding ~10,000 tons annually in Germany.
  • 1963–1970 : Development of catalytic methanol carbonylation processes (rhodium-based Monsanto process; iridium-based Cativa process), revolutionizing large-scale production.

3-Cyclopentylprop-2-en-1-ol

In contrast, 3-cyclopentylprop-2-en-1-ol emerged from modern synthetic organic chemistry. Its first documented synthesis dates to the late 20th century, with PubChem records indicating systematic studies beginning in the 1990s. The compound’s E-isomer (CID 21257194) was cataloged in 2007, reflecting advancements in stereoselective synthesis. Its development aligns with the growing demand for enantiomerically pure intermediates in pharmaceuticals and agrochemicals.

Nomenclature and IUPAC Classification

Acetic Acid

Acetic acid exemplifies the coexistence of trivial and systematic naming conventions:

  • Trivial name : "Acetic acid" (from Latin acetum, "vinegar").
  • IUPAC systematic name : Ethanoic acid, derived by replacing the -e in ethane with -oic acid for the carboxylic acid functional group.
  • Symbols : CH₃COOH (structural formula), AcOH or HOAc (abbreviations denoting the acetyl group).

3-Cyclopentylprop-2-en-1-ol

The IUPAC name follows substitutive nomenclature rules:

  • Root chain : A three-carbon propene chain with a hydroxyl group at position 1.
  • Substituent : Cyclopentyl group at position 3.
  • Stereochemistry : The E-configuration (trans) is specified for the double bond between C2 and C3.

Table 1: Nomenclature Comparison

Compound Trivial Name IUPAC Name Molecular Formula
CH₃COOH Acetic acid Ethanoic acid C₂H₄O₂
C₈H₁₄O N/A (E)-3-cyclopentylprop-2-en-1-ol C₈H₁₄O

Industrial and Academic Relevance

Acetic Acid

Acetic acid’s versatility underpins its widespread applications:

Table 2: Industrial Applications of Acetic Acid

Sector Use Example Products
Food Industry Preservative, flavoring agent Vinegar, pickles, condiments
Chemical Synthesis Precursor for esters, anhydrides Acetic anhydride, vinyl acetate
Textiles Cellulose acetate production Synthetic fibers, films
Polymers Solvent for resins Polyvinyl acetate (PVA)

In academia, acetic acid is a model compound for studying:

  • Carboxylic acid reactivity (e.g., esterification, decarboxylation).
  • Hydrogen bonding networks in liquid-phase systems.

3-Cyclopentylprop-2-en-1-ol

This compound’s relevance lies in synthetic chemistry:

  • Organic Synthesis : Serves as a chiral building block for pharmaceuticals and agrochemicals.
  • Stereochemical Studies : The E-isomer’s rigidity aids in probing stereoelectronic effects in alkene reactions.
  • Catalysis Research : Used to test asymmetric hydrogenation catalysts for enantioselective alcohol production.

Properties

CAS No.

144090-96-0

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

acetic acid;3-cyclopentylprop-2-en-1-ol

InChI

InChI=1S/C8H14O.C2H4O2/c9-7-3-6-8-4-1-2-5-8;1-2(3)4/h3,6,8-9H,1-2,4-5,7H2;1H3,(H,3,4)

InChI Key

VEZVRPKGYMDJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(C1)C=CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-cyclopentylprop-2-en-1-ol typically involves the reaction of cyclopentylprop-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-cyclopentylprop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclopentylprop-2-en-1-one or cyclopentylprop-2-enoic acid.

    Reduction: Cyclopentylprop-2-en-1-ol or cyclopentylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;3-cyclopentylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;3-cyclopentylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Flux Analysis (MFA): Overexpression of PQQ-ADH redirects carbon flux toward acetic acid synthesis, reducing TCA cycle activity and biomass production .
  • Proteomic Insights: Engineered strains exhibit upregulated stress-response proteins (e.g., DnaK, EF-Tu) and downregulated oxidoreductases, balancing acid production with cellular survival .
  • Industrial Relevance: Enhanced acetic acid yield (61.42 g L⁻¹) in engineered A.

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